

6-Chloroindole-5-carbonitrile CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloroindole-5-carbonitrile

Cat. No.: B1492908

[Get Quote](#)

An In-Depth Technical Guide to 6-Chloroindole-5-carbonitrile

Topic: **6-Chloroindole-5-carbonitrile** CAS Number: 1423120-66-4[\[1\]](#)[\[2\]](#) Audience:

Researchers, scientists, and drug development professionals.

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to interact with a diverse range of biological targets.[\[3\]](#) The strategic functionalization of this scaffold is a key tactic in modern drug discovery. This guide focuses on **6-Chloroindole-5-carbonitrile**, a halogenated indole derivative that combines two critical pharmacophoric features: a chlorine atom and a nitrile group. The chlorine substituent significantly modulates the electronic properties and lipophilicity of the indole ring, while the nitrile group can act as a potent hydrogen bond acceptor, a bioisostere for other functional groups, or a key metabolic handle.

This document provides a comprehensive technical overview of **6-Chloroindole-5-carbonitrile** (CAS No. 1423120-66-4), detailing its physicochemical properties, proposing a robust synthetic strategy with mechanistic insights, and exploring its potential applications in drug discovery. It is designed to serve as a practical resource for researchers aiming to leverage this versatile building block in the development of novel therapeutic agents.

Physicochemical Properties and Characterization

6-Chloroindole-5-carbonitrile is a solid at room temperature, and its structural features dictate its chemical behavior and analytical profile. The precise placement of the electron-

withdrawing chlorine and nitrile groups on the benzene portion of the indole ring influences the reactivity of the entire molecule, particularly at the N-H position and the C3 position of the pyrrole ring.

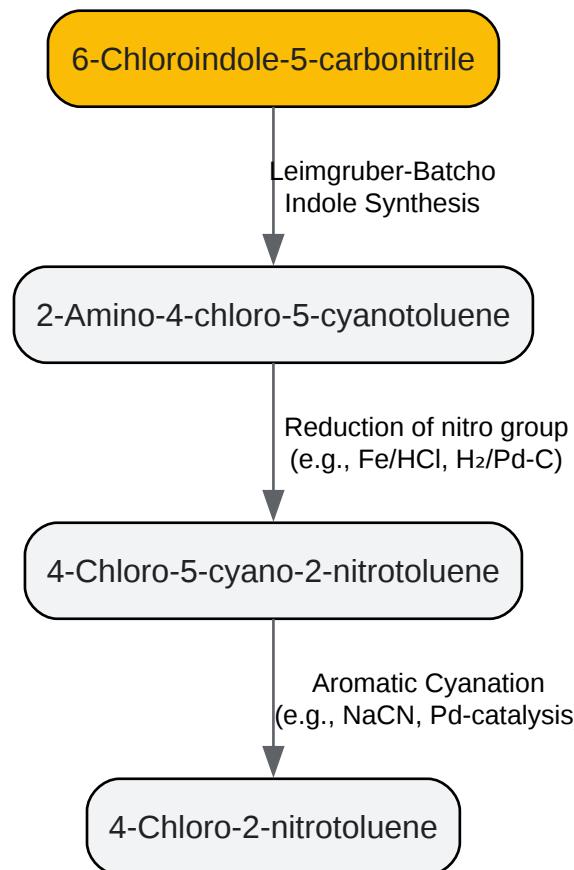
Table 1: Core Physicochemical Data

Property	Value	Source
CAS Number	1423120-66-4	[1] [2]
Molecular Formula	C ₉ H ₅ CIN ₂	[1]
Molecular Weight	176.60 g/mol	[1]
IUPAC Name	6-chloro-1H-indole-5-carbonitrile	N/A
Storage	Sealed in a dry environment at room temperature.	

Spectroscopic Profile (Predicted)

While specific experimental spectra for this exact compound are not widely published, a skilled chemist can predict the key characteristics based on its structure and data from analogous compounds like 6-chloroindole.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- ¹H NMR: Protons on the indole ring will exhibit characteristic shifts. The N-H proton will appear as a broad singlet far downfield (>10 ppm). Aromatic protons will appear in the 7-8 ppm region, with coupling patterns dictated by their positions relative to the chloro and cyano groups.
- ¹³C NMR: The carbon atoms of the cyano group (-CN) will have a characteristic signal around 115-120 ppm. The chlorinated carbon (C-6) and other aromatic carbons will appear in the 110-140 ppm range.
- Infrared (IR) Spectroscopy: A sharp, strong absorption band is expected in the 2220-2240 cm⁻¹ region, which is characteristic of the C≡N stretching vibration of the nitrile group. A peak around 3300-3400 cm⁻¹ corresponding to the N-H stretch will also be present.

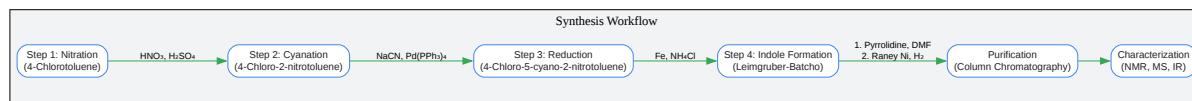

- Mass Spectrometry (MS): The molecular ion peak (M^+) would be expected at m/z 176. A characteristic $(M+2)^+$ peak at m/z 178 with approximately one-third the intensity of the M^+ peak will be observed, confirming the presence of a single chlorine atom.

Synthesis and Mechanistic Rationale

Direct, published synthetic routes for **6-Chloroindole-5-carbonitrile** are not readily available in peer-reviewed literature. However, a logical and efficient synthesis can be designed by applying well-established chemical transformations. The following section outlines a proposed retrosynthetic analysis and a forward synthetic protocol, explaining the expert reasoning behind the chosen steps.

Retrosynthetic Analysis

The most logical approach is to build the indole ring from a pre-functionalized benzene derivative. A plausible disconnection involves the Bartoli indole synthesis, which is highly effective for constructing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. Alternatively, a Fischer indole synthesis or a palladium-catalyzed cyclization could be considered. Here, we propose a pathway starting from a commercially available aniline derivative.



[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of **6-Chloroindole-5-carbonitrile**.

Proposed Synthetic Workflow and Protocol

This proposed synthesis leverages common, high-yielding reactions frequently used in the pharmaceutical industry. The choice of the Leimgruber-Batcho synthesis in the final step is strategic; it avoids the harsh acidic conditions of the Fischer indole synthesis, which could potentially hydrolyze the nitrile group.

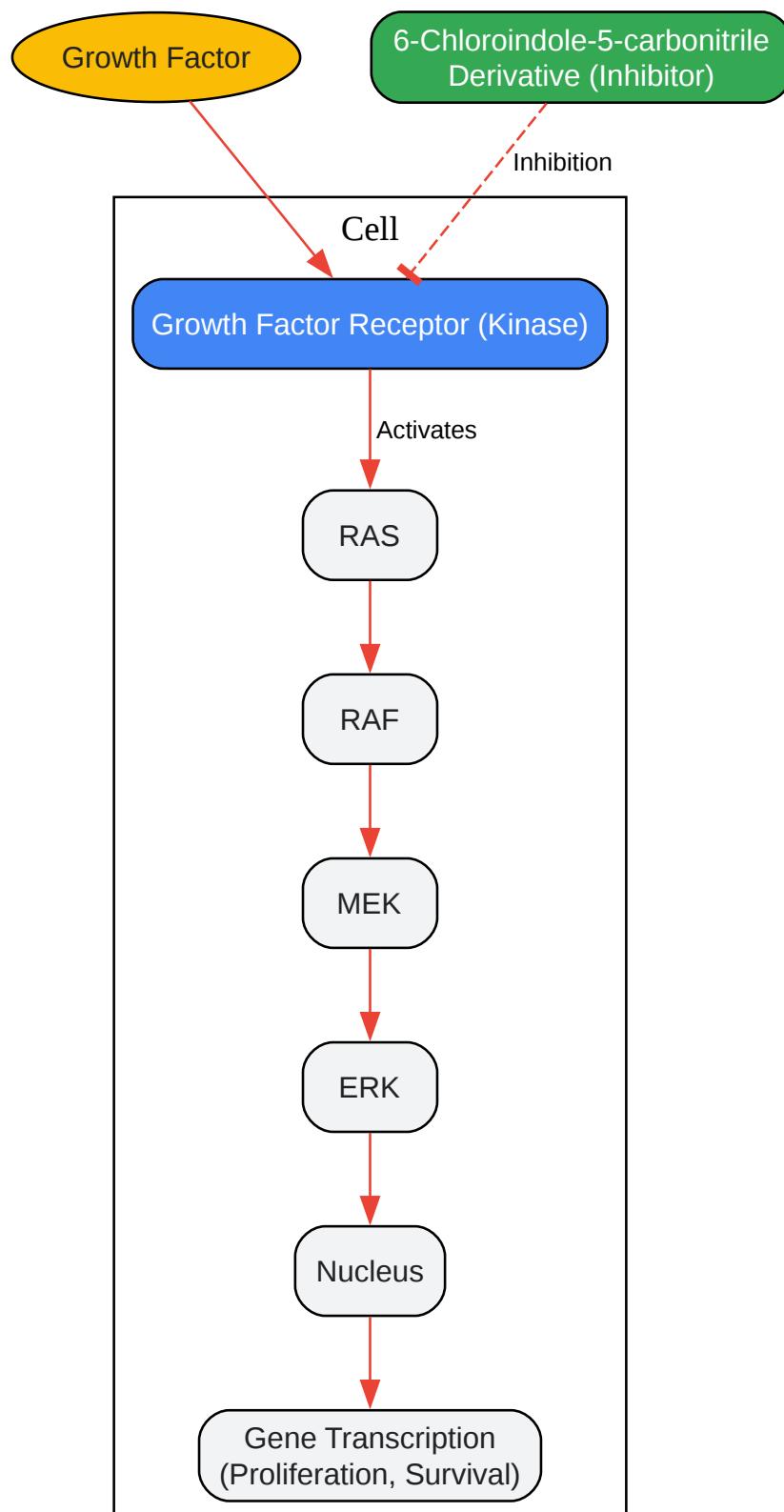
[Click to download full resolution via product page](#)

Caption: Proposed workflow for synthesis and validation.

Step-by-Step Experimental Protocol:

- Nitration of 4-Chlorotoluene:
 - Rationale: This standard electrophilic aromatic substitution places a nitro group ortho to the activating methyl group, yielding 4-chloro-2-nitrotoluene. The directing effects of the chloro and methyl groups favor this regiochemistry.
 - Procedure: To a stirred solution of 4-chlorotoluene in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at 0-5°C. After the addition, allow the reaction to warm to room temperature and stir until TLC indicates completion. Pour the mixture over ice and extract the product with an organic solvent.
- Cyanation of 4-Chloro-2-nitrotoluene:
 - Rationale: A nucleophilic aromatic substitution or palladium-catalyzed cyanation can replace the chlorine atom with a nitrile group. The presence of the electron-withdrawing nitro group activates the ring for this transformation.
 - Procedure: In a sealed vessel, combine 4-chloro-2-nitrotoluene, sodium cyanide, a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$), and a ligand (e.g., Xantphos) in a suitable solvent like DMF. Heat the reaction under an inert atmosphere until the starting material is consumed. Cool, quench, and extract the desired 4-chloro-5-cyano-2-nitrotoluene.
- Reduction of the Nitro Group:
 - Rationale: The nitro group must be reduced to an amine to facilitate the subsequent indole ring formation. Catalytic hydrogenation or metal-acid reduction are common methods.
 - Procedure: Dissolve the nitro compound from the previous step in ethanol or ethyl acetate. Add a catalyst such as 10% Palladium on carbon. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reduction is complete. Filter off the catalyst to yield 2-amino-4-chloro-5-cyanotoluene.

- Leimgruber-Batcho Indole Synthesis:
 - Rationale: This two-step, one-pot procedure is ideal for constructing the indole ring from an ortho-toluidine derivative. It proceeds under relatively mild conditions.
 - Procedure: React the 2-amino-4-chloro-5-cyanotoluene with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. Without isolation, subject this intermediate to reductive cyclization using a reducing agent like Raney Nickel or sodium dithionite to yield the final product, **6-Chloroindole-5-carbonitrile**.
- Purification and Characterization:
 - Rationale: Ensuring the purity of the final compound is critical for its use in research.
 - Procedure: Purify the crude product using silica gel column chromatography. Confirm the structure and purity using ^1H NMR, Mass Spectrometry, and IR spectroscopy, comparing the results to the predicted profiles.


Applications in Drug Discovery

The incorporation of chlorine into drug candidates is a well-established strategy in medicinal chemistry, often improving metabolic stability and membrane permeability.^[7] The 6-chloroindole scaffold, in particular, is a key component in molecules targeting a range of diseases.^[3]

Potential Therapeutic Areas:

- Oncology: Many kinase inhibitors feature an indole core. The **6-chloroindole-5-carbonitrile** scaffold could serve as a starting point for developing inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) or BRAF kinase pathways.^{[8][9]} The nitrile group can form critical hydrogen bonds within the ATP-binding pocket of these enzymes.
- Neuroscience: The indole structure is related to the neurotransmitter serotonin. Derivatives of chloroindoles are explored for their activity on various receptors and transporters in the central nervous system, with potential applications for depression, anxiety, and neurodegenerative diseases.

- Antiviral/Antibacterial Agents: The indole nucleus is a common motif in natural products with antimicrobial properties. This synthetic building block could be used to generate novel compounds that inhibit bacterial cell division or viral replication.

[Click to download full resolution via product page](#)

Caption: Inhibition of a generic kinase signaling pathway by an indole derivative.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **6-Chloroindole-5-carbonitrile** is not available, the handling precautions can be inferred from the SDS of the parent compound, 6-Chloroindole, with additional consideration for the nitrile group.[\[10\]](#)[\[11\]](#)

Hazard Identification (Anticipated):

- Causes skin irritation.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Causes serious eye irritation.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- May cause respiratory irritation.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Note on Nitrile Group: While stable, nitriles can release toxic hydrogen cyanide gas under strong acidic or alkaline hydrolysis, or during combustion.

Table 2: Recommended Handling and Storage

Parameter	Recommendation	Source
Personal Protective Equipment (PPE)	Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or fume hood.	[11][13]
Engineering Controls	Ensure adequate ventilation. Eyewash stations and safety showers should be readily accessible.	[10][13]
Storage	Keep the container tightly closed in a dry, cool, and well-ventilated place.	[11]
In Case of Exposure	Eyes: Rinse cautiously with water for several minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move person into fresh air. Seek medical attention if symptoms persist.	[11][13]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.	[12]

Conclusion

6-Chloroindole-5-carbonitrile is a strategically designed chemical building block with significant potential for researchers in medicinal chemistry and drug discovery. The combination of the 6-chloro and 5-carbonitrile substituents on the indole scaffold provides a unique set of electronic and steric properties that can be exploited for developing potent and selective modulators of various biological targets. This guide provides the foundational knowledge—from its core properties and a plausible synthetic route to its potential applications

and safe handling—required to effectively utilize this compound in pioneering research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Chloro-1h-indole-5-carbonitrile - CAS:1423120-66-4 - Sunway Pharm Ltd [3wpharm.com]
- 2. 6-Chloroindole-5-carbonitrile CAS#: 1423120-66-4 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 6-Chloroindole | C8H6CIN | CID 87111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Chloroindole [webbook.nist.gov]
- 6. 6-Chloroindole(17422-33-2) 1H NMR [m.chemicalbook.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [6-Chloroindole-5-carbonitrile CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1492908#6-chloroindole-5-carbonitrile-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com